molecular formula C15H23N3O2 B3366906 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 150812-38-7

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3366906
CAS No.: 150812-38-7
M. Wt: 277.36 g/mol
InChI Key: VBSVOQDOXQGNFV-UHFFFAOYSA-N
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Description

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol. It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Alkylation Reaction: One common synthetic route involves the alkylation of 4-piperazinecarboxylic acid tert-butyl ester with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is typically carried out in anhydrous conditions using a solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like amines, alcohols, or halides

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives

  • Reduction: Piperazine derivatives with reduced pyridine rings

  • Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are typically specific to the final drug product.

Comparison with Similar Compounds

  • 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with a sulfur atom replacing the oxygen atom in the piperazine ring.

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound is used as a linker in PROTAC (proteolysis targeting chimera) development for targeted protein degradation.

Uniqueness: The presence of the pyridine ring in 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester provides unique chemical properties compared to its sulfur-containing analogs, making it suitable for specific applications in drug synthesis and biological assays.

Properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSVOQDOXQGNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amine preparation: a mixture of 1-BOC-piperazine (2 g), 4-pyridine carboxaldehyde (1.26 g), sodium triacetoxyborohydride (2.96 g) and acetic acid (0.6 mL) was stirred together in dry 1,2-dichloroethane (15 mL) at room temperature. After 4 h the reaction was quenched with saturated NaHCO3 solution and extracted with DCM, dried (Na2SO4), filtered and concentrated in vacuo to give 4-pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (3g). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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